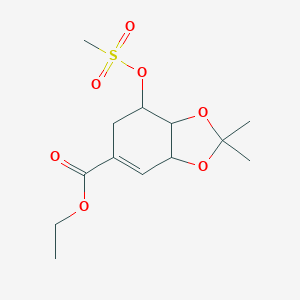

Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H20O7S and its molecular weight is 320.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The compound Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate is a key intermediate in the synthesis of Oseltamivir . Oseltamivir is an antiviral medication used to treat and prevent influenza A and influenza B . The primary target of this compound is the viral neuraminidase enzyme, which is essential for the release of newly formed influenza virus particles from infected cells .

Mode of Action

As an intermediate in the synthesis of Oseltamivir, this compound contributes to the overall mechanism of action of the drug. Oseltamivir works by inhibiting the neuraminidase enzyme, preventing the release of the virus and thus stopping the spread of infection within the body .

Biochemical Pathways

The inhibition of the neuraminidase enzyme disrupts the life cycle of the influenza virus. By preventing the release of new viral particles, the spread of the virus within the body is limited, helping to alleviate the symptoms of the flu .

Pharmacokinetics

Oseltamivir is well absorbed from the gastrointestinal tract and is extensively converted to its active metabolite, oseltamivir carboxylate, by hepatic esterases .

Result of Action

The result of the action of this compound, through its contribution to the activity of Oseltamivir, is the reduction in the severity and duration of flu symptoms. By limiting the spread of the virus within the body, the immune system is able to more effectively combat the infection .

Action Environment

The action of this compound, and the drug it contributes to, can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s health status, and genetic factors can all impact the effectiveness and potential side effects of the treatment .

生化学分析

Biochemical Properties

Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including esterases and sulfatases, which facilitate its conversion into active metabolites. These interactions are primarily based on the compound’s ester and sulfonate groups, which are susceptible to enzymatic hydrolysis . The compound’s ability to undergo these reactions makes it an important intermediate in the synthesis of bioactive molecules.

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in antiviral responses, thereby enhancing the cell’s ability to combat viral infections . Additionally, it can alter metabolic pathways, leading to changes in the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance antiviral responses without causing significant toxicity. At high doses, it can lead to adverse effects, including cellular toxicity and metabolic disturbances . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and sulfatases, which catalyze its conversion into active metabolites. These metabolic pathways are essential for the compound’s biological activity and therapeutic potential . The compound’s effects on metabolic flux and metabolite levels are important considerations for its use in biochemical research and drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biological effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum and mitochondria . These subcellular localizations are important for the compound’s activity and function, as they determine its interactions with other biomolecules and its overall biological impact.

生物活性

Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate (CAS No. 204254-84-2) is a synthetic compound notable for its role as an intermediate in the synthesis of Oseltamivir, an antiviral medication used primarily for the treatment of influenza. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H20O7S

- Molecular Weight : 320.36 g/mol

- IUPAC Name : ethyl (3aR,7R,7aR)-2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

The compound features a benzodioxole structure with various functional groups that contribute to its biological activity.

As an intermediate in the synthesis of Oseltamivir, this compound plays a crucial role in inhibiting the neuraminidase enzyme of the influenza virus. The inhibition of neuraminidase prevents the release of new viral particles from infected cells, effectively limiting the spread of infection within the host body.

Key Mechanisms:

- Neuraminidase Inhibition : By blocking this enzyme's activity, Ethyl 2,2-dimethyl-7-methylsulfonyloxy contributes to the antiviral effects observed with Oseltamivir.

- Biochemical Pathways : The compound interacts with various enzymes such as esterases and sulfatases during metabolic processes that activate it into its therapeutic form.

Enzymatic Interactions

Ethyl 2,2-dimethyl-7-methylsulfonyloxy is susceptible to enzymatic hydrolysis due to its ester and sulfonate groups. This property allows it to interact with cellular enzymes that facilitate its conversion into active metabolites.

Cellular Effects

The compound influences cellular signaling pathways and gene expression related to antiviral responses. It enhances the cell's ability to combat viral infections by modulating these pathways.

Pharmacokinetics

Oseltamivir is well absorbed in the gastrointestinal tract and converted into its active metabolite by hepatic esterases. The pharmacokinetic profile of Ethyl 2,2-dimethyl-7-methylsulfonyloxy suggests effective distribution and localization within various tissues due to specific transporters and binding proteins.

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Molecular Formula | C13H20O7S |

| Molecular Weight | 320.36 g/mol |

| Mechanism | Neuraminidase inhibition |

| Enzymatic Interactions | Esterases and sulfatases |

| Cellular Effects | Modulates antiviral gene expression |

| Pharmacokinetics | Well absorbed; active metabolite formation |

科学的研究の応用

Pharmaceutical Applications

1.1 Synthesis of Oseltamivir

One of the primary applications of Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate is as an intermediate in the synthesis of Oseltamivir (Tamiflu), an antiviral medication used to treat influenza. The compound plays a crucial role in inhibiting the neuraminidase enzyme of the influenza virus, which is essential for the virus's ability to spread within the host organism.

1.2 Antiviral Properties

Research indicates that this compound exhibits antiviral properties by modulating cellular responses to viral infections. It enhances the expression of genes involved in antiviral defense mechanisms, thereby increasing the efficacy of treatments against viral pathogens.

Biochemical Mechanisms

2.1 Enzymatic Interactions

This compound interacts with various enzymes such as esterases and sulfatases. These interactions facilitate its conversion into active metabolites that exert biological effects. The compound’s ester and sulfonate groups are particularly important for these enzymatic processes.

2.2 Cellular Effects

The compound influences cellular signaling pathways and gene expression. It has been shown to affect metabolic processes within cells and can modulate cell signaling pathways related to immune responses .

Research Findings

3.1 Case Studies

Recent studies have highlighted the compound's stability under controlled laboratory conditions and its degradation over time, which affects its long-term biological activity. In animal models, varying dosages have demonstrated that low doses can enhance antiviral responses without significant toxicity, while higher doses may lead to adverse effects such as cellular toxicity .

| Study Focus | Findings |

|---|---|

| Synthesis of Oseltamivir | Key intermediate contributing to neuraminidase inhibition |

| Antiviral Response Enhancement | Modulates gene expression related to antiviral defenses |

| Dosage Effects | Low doses enhance response; high doses may cause toxicity |

特性

CAS番号 |

204254-84-2 |

|---|---|

分子式 |

C13H20O7S |

分子量 |

320.36 g/mol |

IUPAC名 |

ethyl (3aR,7R,7aR)-2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |

InChI |

InChI=1S/C13H20O7S/c1-5-17-12(14)8-6-9-11(19-13(2,3)18-9)10(7-8)20-21(4,15)16/h6,9-11H,5,7H2,1-4H3/t9-,10-,11-/m1/s1 |

InChIキー |

VSLJKWHERQGBEK-GMTAPVOTSA-N |

SMILES |

CCOC(=O)C1=CC2C(C(C1)OS(=O)(=O)C)OC(O2)(C)C |

異性体SMILES |

CCOC(=O)C1=C[C@@H]2[C@H]([C@@H](C1)OS(=O)(=O)C)OC(O2)(C)C |

正規SMILES |

CCOC(=O)C1=CC2C(C(C1)OS(=O)(=O)C)OC(O2)(C)C |

同義語 |

[3aR-(3aα,7α,7aα)]-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester; (3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。